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Compound of Interest

Compound Name: 2,3-Dichlorobenzyl alcohol

Cat. No.: B150960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,3-

dichlorophenyl)methanol, a key intermediate in various synthetic applications. The information

presented herein is intended to support research and development activities by providing

detailed spectroscopic characterization and the methodologies for its determination.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for (2,3-

dichlorophenyl)methanol, including Mass Spectrometry, Infrared (IR) Spectroscopy, and

Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry data provides information about the mass-to-charge ratio of the molecule

and its fragments, confirming its molecular weight and elemental composition.

Table 1: Prominent Peaks in the Mass Spectrum of (2,3-dichlorophenyl)methanol
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Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

176/178/180 Moderate [M]+ (Molecular Ion)

141/143 High [M-Cl]+

111 High [C7H6O]+

77 High [C6H5]+

Data sourced from NIST Mass Spectrometry Data Center.[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 2: Characteristic Infrared Absorption Peaks for (2,3-dichlorophenyl)methanol

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3400 - 3200 Strong, Broad O-H Stretch Alcohol

3100 - 3000 Medium C-H Stretch Aromatic

2950 - 2850 Medium C-H Stretch Aliphatic (CH₂)

1580, 1470 Medium-Strong C=C Stretch Aromatic Ring

1430 Medium C-H Bend Aliphatic (CH₂)

1250 - 1000 Strong C-O Stretch Primary Alcohol

800 - 600 Strong C-Cl Stretch Aryl Halide

Peak ranges are typical for the assigned functional groups and are consistent with spectra of

similar substituted benzyl alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the structure and chemical environment

of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

Table 3: Predicted ¹H NMR Spectral Data for (2,3-dichlorophenyl)methanol

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.4 - 7.2 Multiplet 3H
Aromatic Protons (H-

4, H-5, H-6)

~4.7 Singlet 2H
Methylene Protons (-

CH₂-)

Variable Broad Singlet 1H Hydroxyl Proton (-OH)

Table 4: Predicted ¹³C NMR Spectral Data for (2,3-dichlorophenyl)methanol

Chemical Shift (δ, ppm) Assignment

~140 C-1 (ipso-C attached to CH₂OH)

~133 C-2 (ipso-C attached to Cl)

~131 C-3 (ipso-C attached to Cl)

~129 C-6

~128 C-4

~127 C-5

~63 -CH₂OH

Note: The predicted NMR data is based on established chemical shift correlations for

substituted benzyl alcohols. Actual experimental values may vary slightly.

Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the

spectroscopic data presented above.
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Mass Spectrometry (GC-MS)
A common method for the analysis of volatile and semi-volatile organic compounds like (2,3-

dichlorophenyl)methanol is Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

Gas Chromatograph: Equipped with a capillary column suitable for the separation of

chlorinated aromatic compounds (e.g., DB-5MS).

Mass Spectrometer: Capable of electron ionization (EI) and quadrupole mass analysis.

Sample Preparation:

Dissolve a small amount of (2,3-dichlorophenyl)methanol in a suitable volatile solvent (e.g.,

dichloromethane or methanol).

Prepare a dilute solution (e.g., 1-10 ppm).

GC Conditions:

Injector Temperature: 250 °C

Carrier Gas: Helium

Flow Rate: 1 mL/min

Oven Temperature Program:

Initial temperature: 70 °C, hold for 2 minutes.

Ramp: 10 °C/min to 280 °C.

Final hold: 5 minutes at 280 °C.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40-400

Infrared (IR) Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of

solid or liquid samples.

Instrumentation:

Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with

a diamond or zinc selenide crystal).

Sample Preparation:

Place a small amount of solid (2,3-dichlorophenyl)methanol directly onto the ATR crystal.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

A background spectrum of the clean, empty ATR crystal should be collected prior to sample

analysis and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:

NMR Spectrometer with a proton frequency of 300 MHz or higher.
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Sample Preparation:

Dissolve 5-10 mg of (2,3-dichlorophenyl)methanol in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

Number of Scans: 8-16

Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled experiment.

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-160 ppm).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds

Visualization of Experimental Workflow
The logical flow of spectroscopic analysis for the characterization of (2,3-

dichlorophenyl)methanol is depicted in the following diagram.
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Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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